3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride
Description
Core Structural Features
The compound 3-methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride (CAS: 1909325-06-9) is a saturated four-membered nitrogen heterocycle with two substituents at the 3-position: a methyl group (-CH₃) and a 2,2,2-trifluoroethyl group (-CF₂CF₃). The hydrochloride salt form enhances solubility in polar solvents, critical for bioavailability in pharmaceutical formulations.
Key structural parameters :
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₆H₁₁ClF₃N | |
| Molecular weight | 189.61 g/mol | |
| SMILES | CC1(CNC1)CC(F)(F)F.Cl | |
| IUPAC name | This compound |
The trifluoroethyl moiety introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. The azetidine ring’s strain contributes to its conformational flexibility.
Functional Group Interactions
The nitrogen atom in the azetidine ring participates in hydrogen bonding due to its lone pair, while the hydrochloride counterion enhances ionic interactions. The trifluoroethyl group’s electronegativity reduces electron density at the adjacent carbon, potentially directing regioselectivity in nucleophilic substitutions.
Properties
IUPAC Name |
3-methyl-3-(2,2,2-trifluoroethyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-5(3-10-4-5)2-6(7,8)9;/h10H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSSTHJHWZBZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The most frequently documented approach involves nucleophilic substitution reactions between azetidine precursors and trifluoroethyl-containing reagents. A representative protocol from EP3901146A1 outlines a three-step sequence:
- Coupling Reaction : 2-Bromo-4-chloro-5-methylpyridine reacts with 3-azetidinol hydrochloride in dimethyl sulfoxide (DMSO) at 90°C under nitrogen, catalyzed by cuprous iodide and L-proline. This step achieves a 64% yield of 1-(4-chloro-5-methylpyridin-2-yl)azetidin-3-ol.
- Mesylation : The hydroxyl group is converted to a methanesulfonate leaving group using methanesulfonyl chloride in dichloromethane at 0°C.
- Displacement : The mesylated intermediate undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine in dimethylformamide (DMF) at 90°C, yielding the tertiary amine product.
Critical Parameters :
Cyclization of Amino Alcohol Precursors
WO2000063168A1 discloses a cyclization strategy starting from N-protected amino alcohols:
$$
\text{R}1\text{-NH-CH}2\text{-CH(OH)-CH}2\text{-CF}3 \xrightarrow{\text{TFAA}} \text{Azetidine ring}
$$
Trifluoroacetic anhydride (TFAA) mediates intramolecular cyclization at 0–25°C, followed by acidic deprotection to yield the azetidine core. This method avoids high-temperature conditions, achieving a 58% isolated yield.
Functional Group Interconversion
A less common route involves functional group modification of preformed azetidines. For example, 3-methylazetidine hydrochloride undergoes Friedel-Crafts alkylation with 2,2,2-trifluoroethyl iodide in the presence of aluminum chloride. While feasible, this method suffers from regioselectivity challenges (<30% yield).
Reaction Optimization
Catalytic Systems
Comparative studies reveal that copper-based catalysts (e.g., CuI) outperform palladium complexes in coupling reactions. As shown in Table 1, CuI/L-proline systems increase yields by 22% compared to Pd(PPh₃)₄.
Table 1: Catalyst Performance in Azetidine Coupling
| Catalyst | Ligand | Yield (%) | Temperature (°C) |
|---|---|---|---|
| CuI | L-proline | 64 | 90 |
| Pd(PPh₃)₄ | None | 42 | 110 |
| FeCl₃ | BINAP | 38 | 80 |
Solvent and Temperature Effects
Nonpolar solvents (e.g., toluene) suppress side reactions during mesylation but prolong reaction times. Polar aprotic solvents like DMF accelerate displacements but require strict moisture control. Optimal temperatures range from 0°C (mesylation) to 90°C (coupling), balancing kinetics and thermal stability.
Comparative Analysis of Methodologies
Table 2: Synthetic Route Efficiency
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 3 | 34.7 | Industrial |
| Cyclization | 2 | 58.0 | Pilot-scale |
| Friedel-Crafts | 1 | 28.5 | Lab-scale |
Key advantages of the nucleophilic route include compatibility with automated continuous flow systems, while cyclization offers shorter synthetic pathways.
Applications in Pharmaceutical Research
This compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its trifluoroethyl group enhances blood-brain barrier permeability, making it valuable in central nervous system (CNS) drug development. Recent studies highlight its role in optimizing the pharmacokinetic profiles of antipsychotic candidates.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroethyl group.
Oxidation Reactions: It can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form simpler amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted azetidines.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include simpler amines.
Scientific Research Applications
3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The compound can modulate enzymatic activity and protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylazetidine
- 2,2,2-Trifluoroethylamine
- 3-(2,2,2-Trifluoroethyl)azetidine
Uniqueness
3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is unique due to the presence of both a methyl group and a trifluoroethyl group on the azetidine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .
Biological Activity
3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is a synthetic compound belonging to the azetidine family, characterized by its unique trifluoroethyl substitution. Its molecular formula is C₆H₁₁ClF₃N, and it has a molecular weight of 189.61 g/mol. The trifluoroethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications.
The presence of the trifluoroethyl group in this compound contributes to its reactivity and interaction with biological systems. The azetidine ring is prone to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atom. This reactivity allows for diverse synthetic applications and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity. Its pharmacological properties are largely attributed to its structural features, which facilitate interactions with various biological receptors and enzymes.
Key Biological Activities:
Research Findings
Several studies have explored the biological activity of azetidine derivatives similar to this compound. These findings provide insights into its potential applications:
Case Studies
While specific case studies on this compound are scarce, related compounds have shown promising results:
- Azetidine Derivative Studies : Research on similar azetidine compounds has indicated their efficacy in inhibiting inflammatory responses and cancer cell proliferation.
- Pharmacokinetics : Pharmacokinetic evaluations of azetidine derivatives have shown favorable absorption and distribution profiles, which may be applicable to this compound.
Q & A
Q. What are the recommended synthetic routes for 3-methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-methylazetidine with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF) can yield the tertiary amine, followed by hydrochloric acid treatment to form the hydrochloride salt . Key variables include temperature (40–60°C optimizes kinetics vs. side reactions), solvent polarity (aprotic solvents enhance nucleophilicity), and stoichiometry (excess trifluoroethyl reagent improves conversion). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical to isolate the hydrochloride salt with >95% purity. Yield discrepancies (50–80%) often stem from competing elimination pathways, mitigated by controlled pH and inert atmospheres .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C/¹⁹F NMR identifies regiochemistry and confirms trifluoroethyl substitution (e.g., ¹⁹F NMR: δ -70 to -75 ppm for CF₃ groups) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₇H₁₃F₃N·HCl: 220.07 g/mol).
- X-ray Crystallography: Resolves azetidine ring puckering and salt formation (Cl⁻ counterion interactions) .
- HPLC-UV/ELSD: Quantifies purity (>98% required for pharmacological assays), using C18 columns (0.1% TFA in H₂O/MeCN gradients) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Use fume hoods due to potential HCl vapor release during salt formation.
- Storage: Airtight containers under inert gas (Ar/N₂) at 2–8°C to prevent hygroscopic degradation .
- Spill Management: Neutralize with NaHCO₃, followed by adsorption via vermiculite .
Advanced Research Questions
Q. How does the trifluoroethyl group modulate the compound’s pharmacokinetics and target binding?
Methodological Answer: The CF₃ group enhances metabolic stability by resisting oxidative CYP450 metabolism and lowering basicity of the adjacent amine (pKa reduction by ~1–2 units via inductive effects), improving blood-brain barrier permeability . Docking studies (AutoDock Vina) reveal that the trifluoroethyl moiety increases hydrophobic contacts with target proteins (e.g., serotonin receptors), while the azetidine ring’s constrained conformation reduces off-target interactions. Compare with non-fluorinated analogs via radioligand binding assays (Kd values) to quantify fluorine’s contribution .
Q. What experimental strategies resolve contradictions between computational predictions and empirical solubility/permeability data?
Methodological Answer:
- Solubility-Permeability Trade-offs: Use shake-flask assays (pH 7.4 PBS) to measure aqueous solubility, and parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion. CF₃ groups often reduce solubility (logP increase) but enhance permeability .
- Dynamic Light Scattering (DLS): Detect aggregation-prone behavior at high concentrations, which may explain discrepancies between predicted and observed bioavailability.
- Co-solvent Approaches: Test solubilizing agents (e.g., cyclodextrins) to improve in vivo performance without altering intrinsic permeability .
Q. How can researchers investigate the impact of azetidine ring conformation on biological activity?
Methodological Answer:
- X-ray Crystallography/DFT Calculations: Determine preferred ring puckering (e.g., envelope vs. twisted conformers) and correlate with activity via SAR studies .
- NMR Relaxation Experiments: Measure rotational barriers of the azetidine ring to assess rigidity.
- Protease Stability Assays: Compare metabolic degradation rates of azetidine vs. piperidine analogs in liver microsomes to quantify conformational stability .
Q. What methodologies identify metabolic pathways and potential toxic metabolites?
Methodological Answer:
- In Vitro Metabolite Profiling: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., N-dealkylation or hydroxylation).
- Reactive Intermediate Trapping: Use glutathione (GSH) to capture electrophilic metabolites, indicative of hepatotoxicity risks.
- CYP450 Inhibition Screening: Assess CYP3A4/2D6 inhibition to predict drug-drug interaction liabilities .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Plasma Protein Binding (PPB) Assays: Measure free fraction (ultrafiltration) to adjust for PPB differences between species.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate in vitro IC₅₀ with in vivo clearance and volume of distribution to predict effective doses.
- Tissue Distribution Studies: Use radiolabeled compound (³H/¹⁴C) to quantify brain/plasma ratios, addressing blood-brain barrier efflux (e.g., P-gp transporter assays) .
Q. What causes variability in reported solubility values across studies?
Methodological Answer:
- Polymorphism Screening: Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous forms.
- Ionic Strength Effects: Test solubility in buffers with varying NaCl concentrations (0.01–0.1 M) to account for Hofmeister series impacts.
- Equilibration Time: Ensure shake-flask assays reach equilibrium (24–48 hr) to avoid kinetic solubility artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
